Ma-chminaca
Overview
Description
Mechanism of Action
Target of Action
MA-CHMINACA, also known as MMB-CHMINACA, is an indazole-based synthetic cannabinoid . It is a potent agonist of the CB1 receptor , which is part of the endocannabinoid system. The CB1 receptor plays a crucial role in the central nervous system, influencing processes such as pain sensation, mood, and memory .
Mode of Action
this compound binds to the CB1 receptor with high affinity . This interaction triggers a series of changes within the cell, leading to the physiological and psychological effects associated with cannabinoids .
Biochemical Pathways
The primary metabolic pathways of this compound involve ester hydrolysis and monohydroxylation . These biotransformations mainly occur at the cyclohexylmethyl tail of the compound . Minor reactions also occur at the tert-butyl chain . The metabolites A9 (ADB-CHMINACA hydroxycyclohexylmethyl), A4 (ADB-CHMINACA 4″-hydroxycyclohexyl), and A6 (ADB-CHMINACA hydroxycyclohexylmethyl) are recommended as targets for documenting this compound intake in clinical and forensic cases .
Pharmacokinetics
Like other synthetic cannabinoids, it is likely that this compound is rapidly absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via urine . These properties can impact the bioavailability of the compound, influencing its potency and duration of action .
Result of Action
It is known that synthetic cannabinoids can disrupt normal endocannabinoid signaling, leading to a range of physiological and psychological effects . For instance, MDMB-CHMINACA, a similar synthetic cannabinoid, has been shown to induce significant memory impairment .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound, although specific studies on this aspect are lacking. Factors such as temperature, pH, and the presence of other substances can potentially affect the stability and activity of the compound. Furthermore, the individual’s metabolic rate, overall health status, and genetic factors can also influence the compound’s action and efficacy .
Biochemical Analysis
Biochemical Properties
Ma-chminaca plays a significant role in biochemical reactions, primarily through its interaction with the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which regulates various physiological processes. This compound binds with high affinity to these receptors, mimicking the effects of endogenous cannabinoids. This binding leads to the activation of G-protein coupled receptors, which in turn modulate the activity of adenylate cyclase, reducing cyclic AMP levels and affecting various downstream signaling pathways .
Cellular Effects
This compound influences several cellular processes, including cell signaling, gene expression, and cellular metabolism. In neuronal cells, this compound’s activation of CB1 receptors can inhibit neurotransmitter release, affecting synaptic transmission and plasticity. This can lead to altered mood, cognition, and perception. In immune cells, activation of CB2 receptors by this compound can modulate cytokine release, impacting inflammatory responses . Additionally, this compound has been shown to affect gene expression by altering the transcription of genes involved in cell survival, apoptosis, and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the orthosteric site of CB1 and CB2 receptors, leading to receptor activation. This interaction inhibits adenylate cyclase activity, reducing cyclic AMP levels and subsequently decreasing protein kinase A activity. This compound also influences ion channel activity, particularly calcium and potassium channels, which can affect neurotransmitter release and neuronal excitability . Furthermore, this compound can modulate the activity of various kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
MA-CHMINACA is synthesized through a series of chemical reactions involving the esterification of AB-CHMINACA metabolite M2. The process typically involves the use of methanol as an injection solvent, which results in the conversion of the amide group to an ester group . The reaction conditions include the use of analyte protectants to prevent thermolytic degradation during gas chromatography-mass spectrometry (GC-MS) analysis .
Industrial Production Methods
the synthesis likely involves standard organic synthesis techniques used in the production of synthetic cannabinoids, including the use of high-purity reagents and controlled reaction environments to ensure product consistency and purity .
Chemical Reactions Analysis
Types of Reactions
MA-CHMINACA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert the ester group back to an amide group.
Substitution: Substitution reactions can occur at the indazole ring or the cyclohexylmethyl tail.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include hydroxylated metabolites, reduced amides, and substituted indazole derivatives .
Scientific Research Applications
MA-CHMINACA is primarily used in forensic and research applications. It serves as an analytical reference standard in mass spectrometry and other analytical techniques to identify and quantify synthetic cannabinoids in biological and environmental samples . The compound is also used in studies investigating the metabolism and toxicology of synthetic cannabinoids .
Comparison with Similar Compounds
Similar Compounds
AB-CHMINACA: Structurally similar but with a hydroxyl group instead of a methyl ester group.
ADB-CHMINACA: Another synthetic cannabinoid with a similar indazole core structure.
AMB-CHMINACA: Similar to MA-CHMINACA but with different side chains.
Uniqueness
This compound is unique due to its specific esterification, which alters its pharmacokinetic properties compared to its analogs. This modification can affect its metabolic stability, bioavailability, and overall potency .
Properties
IUPAC Name |
methyl (2S)-2-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-14(2)18(21(26)27-3)22-20(25)19-16-11-7-8-12-17(16)24(23-19)13-15-9-5-4-6-10-15/h7-8,11-12,14-15,18H,4-6,9-10,13H2,1-3H3,(H,22,25)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGGXDSTBHQLKJ-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601344891 | |
Record name | N-[[1-(Cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-L-valine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601344891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1971007-96-1 | |
Record name | Ma-chminaca | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1971007961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[[1-(Cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-L-valine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601344891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MA-CHMINACA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU56JJP891 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical techniques were used to identify MA-CHMINACA in herbal incense products?
A1: The study employed a combination of Gas Chromatography-Mass Spectrometry (GCMS) and Liquid Chromatography-Time of Flight Mass Spectrometry (LC-TOF) to initially identify the presence of this compound in the herbal incense samples. Further confirmation was achieved by comparing the analytical data with that of a reference standard of this compound analyzed under the same experimental conditions [].
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